1-[4-(4-Butyltriazol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BA103 is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic effects, particularly in the treatment of glioblastoma. This compound is a specific inhibitor of the helicase binding site of the human helicase protein DDX3X, which is involved in various cellular processes, including RNA metabolism and regulation of gene expression .
Méthodes De Préparation
The synthesis of BA103 involves several steps, starting with the selection of appropriate reagents and reaction conditions. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as coupling reactions, cyclization, and functional group modifications. Industrial production methods for BA103 focus on optimizing yield and purity, often involving large-scale reactions under controlled conditions to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
BA103 undergoes various types of chemical reactions, including:
Oxidation: BA103 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert BA103 into reduced forms, which may exhibit different biological activities.
Substitution: BA103 can participate in substitution reactions, where specific functional groups are replaced by others, potentially altering its properties and activity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
BA103 has shown promising therapeutic effects in preclinical models of glioblastoma, a highly aggressive form of brain cancer. It has been demonstrated to significantly reduce the proliferation and migration of glioblastoma cells, such as U87 and U251 cells, by downregulating the oncogenic protein β-catenin .
Mécanisme D'action
BA103 exerts its effects by specifically inhibiting the helicase activity of the DDX3X protein. This inhibition disrupts the normal function of DDX3X, leading to a reduction in the proliferation and migration of cancer cells. The compound targets the ATPase activity of DDX3X, preventing the unwinding of RNA and subsequent gene expression processes. This mechanism of action highlights the potential of BA103 as a targeted therapeutic agent for cancers that rely on DDX3X activity .
Comparaison Avec Des Composés Similaires
BA103 is unique in its specific inhibition of the DDX3X helicase binding site. Similar compounds that target DDX3X include other ATPase inhibitors, which also block the helicase activity of DDX3X. BA103 has shown a broader spectrum of anticancer activity and better tolerability in preclinical models compared to other inhibitors . Some similar compounds include:
DDX3X ATPase inhibitors: These compounds also inhibit the ATPase activity of DDX3X but may have different selectivity and efficacy profiles.
RNA helicase inhibitors: These compounds target other RNA helicases and may exhibit different biological activities and therapeutic potentials.
BA103 stands out due to its specific targeting of the DDX3X helicase binding site and its promising therapeutic effects in glioblastoma models .
Propriétés
Formule moléculaire |
C20H20F3N5O |
---|---|
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
1-[4-(4-butyltriazol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C20H20F3N5O/c1-2-3-6-15-13-28(27-26-15)16-11-9-14(10-12-16)24-19(29)25-18-8-5-4-7-17(18)20(21,22)23/h4-5,7-13H,2-3,6H2,1H3,(H2,24,25,29) |
Clé InChI |
VUMMVGAJTABRLI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CN(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.